1-O-feruloyl-beta-D-glucose

Übersicht

Beschreibung

Ferulic acid glucoside is a naturally occurring phenolic compound found in the cell walls of plants. It is a derivative of ferulic acid, which is a hydroxycinnamic acid. Ferulic acid glucoside is known for its antioxidant properties and is commonly found in cereals, fruits, and vegetables. It plays a significant role in plant defense mechanisms and has garnered attention for its potential health benefits in humans.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ferulasäureglucosid kann durch enzymatische Glykosylierung synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Uridindiphosphat-abhängigen Glykosyltransferasen aus Pflanzen wie Arabidopsis thaliana. Diese Enzyme katalysieren den Transfer von Glucose von Uridindiphosphat-Glucose zu Ferulasäure, wodurch Ferulasäureglucosid gebildet wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von Ferulasäureglucosid beinhaltet oft Biotransformation unter Verwendung gentechnisch veränderter Mikroorganismen wie Escherichia coli. Diese Mikroorganismen werden so konstruiert, dass sie bestimmte Glykosyltransferasen exprimieren, die die Umwandlung von Ferulasäure in Ferulasäureglucosid ermöglichen. Dieses Verfahren ist aufgrund seiner Effizienz und Umweltfreundlichkeit vorteilhaft .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ferulasäureglucosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Reduktionsreaktionen können Ferulasäureglucosid in seinen entsprechenden Alkohol umwandeln.

Substitution: Substitutionsreaktionen können an der Hydroxylgruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Ferulasäureglucosid-Derivate.

Wissenschaftliche Forschungsanwendungen

Ferulasäureglucosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese verschiedener phenolischer Verbindungen verwendet.

Biologie: Es wird auf seine Rolle bei den Abwehrmechanismen von Pflanzen und seine antioxidativen Eigenschaften untersucht.

Medizin: Ferulasäureglucosid wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, krebshemmende und neuroprotektive Eigenschaften.

Industrie: Es wird in der Lebensmittel- und Kosmetikindustrie wegen seiner antioxidativen Eigenschaften und potenziellen gesundheitlichen Vorteile verwendet

5. Wirkmechanismus

Ferulasäureglucosid übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus. Es fängt freie Radikale ab und hemmt oxidativen Stress, wodurch Zellen vor Schäden geschützt werden. Zu den molekularen Zielstrukturen gehören reaktive Sauerstoffspezies und verschiedene Signalwege, die an Entzündungen und Zellüberleben beteiligt sind. Zusätzlich moduliert es die Enzymaktivität und Genexpression, die mit der antioxidativen Abwehr zusammenhängen .

Wirkmechanismus

Ferulic acid glucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The molecular targets include reactive oxygen species and various signaling pathways involved in inflammation and cell survival. Additionally, it modulates enzyme activity and gene expression related to antioxidant defense .

Vergleich Mit ähnlichen Verbindungen

Ferulasäureglucosid ähnelt anderen phenolischen Glucosiden wie:

- Kaffeesäureglucosid

- p-Kumaresäureglucosid

- Sinapinsäureglucosid

Einzigartigkeit:

- Antioxidatives Potenzial: Ferulasäureglucosid hat eine einzigartige Struktur, die es ihm ermöglicht, ein resonanzstabiles Phenoxyradikal zu bilden, wodurch sein antioxidatives Potenzial verstärkt wird.

- Gesundheitliche Vorteile: Es hat sich gezeigt, dass es im Vergleich zu anderen ähnlichen Verbindungen breitere therapeutische Wirkungen hat, darunter entzündungshemmende und neuroprotektive Eigenschaften .

Ferulasäureglucosid zeichnet sich durch seine starke antioxidative Aktivität und seine vielfältigen Anwendungen in verschiedenen Bereichen aus, was es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und Industrie macht.

Biologische Aktivität

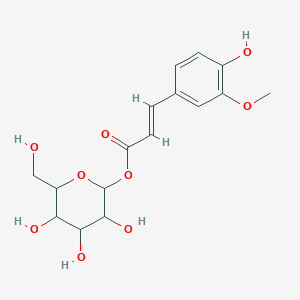

1-O-feruloyl-beta-D-glucose (1-O-FBG) is a phenolic compound derived from the esterification of ferulic acid and beta-D-glucose. Its chemical formula is with a molecular weight of approximately 356.33 g/mol. This compound is recognized for its significant biological activities, particularly its antioxidant properties, which play a crucial role in various biochemical processes. This article delves into the biological activity of 1-O-FBG, emphasizing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

1-O-FBG is categorized as a β-D-glucoside and is characterized by the presence of a feruloyl group attached to the glucose moiety. Its structural features contribute to its biological activity, particularly its ability to scavenge free radicals.

Molecular Structure

- Chemical Formula :

- Molecular Weight : 356.33 g/mol

- Solubility : Slightly soluble in water

Antioxidant Properties

1-O-FBG exhibits notable antioxidant activities, primarily through its ability to scavenge reactive oxygen species (ROS). This property helps mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action :

- Scavenging free radicals

- Inhibition of lipid peroxidation

- Modulation of cellular signaling pathways related to oxidative stress

Research Findings

A study by Jia et al. demonstrated that 1-O-FBG has a weak DPPH radical scavenging ability, indicating its potential as an antioxidant but suggesting that its effectiveness may vary depending on the concentration and specific conditions of use .

Ethylene Production Inhibition

1-O-FBG has been identified as an inhibitor of ethylene production in plants. Ethylene is a plant hormone that regulates various physiological processes, including fruit ripening and senescence.

- Study Insights :

- The compound inhibits the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene by blocking the enzyme responsible for this conversion.

- Experiments using carnation petal membranes showed a significant reduction in ethylene production when treated with 1-O-FBG.

Anti-inflammatory Effects

Research indicates that 1-O-FBG may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Mechanism :

- Modulation of inflammatory cytokines

- Inhibition of inflammatory pathways

Health Benefits

1-O-FBG's antioxidant and anti-inflammatory properties suggest potential health benefits, including:

- Neuroprotective Effects : May protect neuronal cells from oxidative damage.

- Anti-cancer Properties : Potential role in inhibiting cancer cell proliferation due to its antioxidant activity.

Agricultural Uses

In agriculture, 1-O-FBG's ability to inhibit ethylene production can be applied to extend the shelf life of fruits and vegetables by delaying ripening processes.

Comparative Analysis with Similar Compounds

The following table compares 1-O-FBG with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ferulic Acid | Parent compound | Strong antioxidant properties |

| Sinapic Acid | Similar phenolic structure | Known for plant defense mechanisms |

| 4-O-Feruloyl-β-D-glucose | Different ester position | Distinct biological activities |

| 1-O-sinapoyl-β-D-glucose | Similar glycoside structure | Potentially different effects on ethylene production |

This comparison highlights the distinctiveness of 1-O-FBG in its specific interactions and effects within biological systems.

Eigenschaften

CAS-Nummer |

7196-71-6 |

|---|---|

Molekularformel |

C16H20O9 |

Molekulargewicht |

356.32 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1 |

InChI-Schlüssel |

JWRQVQWBNRGGPK-JZYAIQKZSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |

melting_point |

123-126°C |

Physikalische Beschreibung |

Solid |

Synonyme |

1-[3-(4-Hydroxy-3-methoxyphenyl)-2-propenoate] β-D-Glucopyranose; 1-(4-Hydroxy-3-methoxycinnamate)glucopyranose; 1-(4-Hydroxy-3-methoxycinnamate) β-D-Glucopyranose; 4-Hydroxy-3-methoxy-_x000B_Cinnamic Acid β-D-glucopyranosyl Ester; 1-Ferulylglucose; Ferul |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-O-Feruloyl-beta-D-glucose affect ethylene production in plants?

A1: this compound acts as a natural inhibitor of ethylene biosynthesis in plants like carnations []. It does so by blocking the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. This conversion is typically catalyzed by a membrane-bound enzyme system in plant cells. The compound's inhibitory effect was observed in cell-free experiments using carnation petal membranes, where the presence of this compound significantly reduced ethylene production [].

Q2: Besides its role in ethylene biosynthesis, has this compound been identified in other plant species, and what properties does it exhibit?

A3: Yes, this compound has been found in the fruits of Luffa cylindrica (sponge gourds) []. Interestingly, in this context, it exhibits antioxidant properties []. This finding highlights the potential multi-functionality of this compound in different plant species and its possible benefits beyond ethylene regulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.